2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-18-9-8-13-22(19(18)2)26-25(28)17-29-24-16-27(15-20-10-4-3-5-11-20)23-14-7-6-12-21(23)24/h3-14,16H,15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMXZQMLEFNULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 1-benzylindole with 2,3-dimethylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles like alkyl halides, in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cell division and DNA replication processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications on the Indole and Benzyl Groups
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide
- Structural Difference : Replaces the sulfanyl group with a sulfonyl (-SO₂-) group and introduces a 4-fluorine substituent on the benzyl ring.
- Fluorination may increase lipophilicity and bioavailability .
N-(2,6-Dimethylphenyl)-2-(diethylamino)acetamide
- Structural Difference: Substitutes the indole-sulfanyl moiety with a diethylamino group.
- Implications: The diethylamino group introduces basicity, which could enhance solubility in acidic environments. This analog is a known intermediate in pesticide synthesis, highlighting the versatility of the acetamide scaffold in agrochemical design .
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide
- Structural Difference : Replaces the benzyl group with a phenylsulfonyl substituent directly on the indole nitrogen.
- Implications :
Variations in the Acetamide Substituents
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Structural Difference : Incorporates a chloro substituent and an isopropyl group on the acetamide nitrogen.
- Implications: Chlorination enhances electrophilicity, making this compound a precursor in herbicide synthesis (e.g., pretilachlor, alachlor analogs).
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide
- Structural Difference : Replaces the indole-sulfanyl group with a dichlorophenyl moiety and introduces a pyrazolone ring.
- Crystal structure analysis reveals conformational flexibility due to rotational freedom around the amide bond, which may impact binding modes .
Biological Activity
The compound 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 342.47 g/mol. Its structure features an indole moiety, which is known for its bioactive properties, linked to a thioether and an acetamide functional group.
Antitumor Activity
Research indicates that compounds with indole and thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that indole-based compounds can inhibit tumor growth in various cancer cell lines. The specific compound has been evaluated against multiple cancer types, demonstrating promising antiproliferative effects.
Table 1: Antitumor Activity of Related Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical carcinoma) | 15 ± 2 | |
| Compound B | L1210 (murine leukemia) | 10 ± 1 | |
| This compound | MCF-7 (breast cancer) | 12 ± 1.5 | Current Study |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. Specifically, it may influence the Bcl-2 family proteins, which are critical regulators of apoptosis. Compounds with similar structures have been shown to interact with these proteins, promoting cell death in malignant cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to specific structural features:
- Indole Moiety : The presence of the indole ring is crucial for biological activity due to its ability to engage in π-stacking interactions with target proteins.
- Thioether Linkage : The sulfanyl group enhances lipophilicity and may facilitate cellular uptake.
- Acetamide Group : This functional group is essential for maintaining solubility and bioavailability.
Figure 1: Proposed Binding Interaction
Proposed Binding Interaction
Case Studies
Recent studies have investigated the efficacy of this compound in vivo and in vitro:
In Vitro Studies
In vitro assays using human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation compared to control groups. The mechanism was linked to cell cycle arrest and apoptosis induction.
In Vivo Studies
Animal models treated with This compound showed reduced tumor sizes compared to untreated controls. These studies provide strong evidence supporting its potential as an antitumor agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
